molecular formula C13H20O2 B8405086 4-(3-Hyd-roxypropyl)-2-t-butylphenol

4-(3-Hyd-roxypropyl)-2-t-butylphenol

Cat. No.: B8405086
M. Wt: 208.30 g/mol
InChI Key: IJFPGBDXKWTYIJ-UHFFFAOYSA-N
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Description

4-(3-Hydroxypropyl)-2-t-butylphenol is a phenolic compound characterized by a phenol core substituted with a 3-hydroxypropyl group at the para (4-) position and a bulky tert-butyl (t-butyl) group at the ortho (2-) position.

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2-tert-butyl-4-(3-hydroxypropyl)phenol

InChI

InChI=1S/C13H20O2/c1-13(2,3)11-9-10(5-4-8-14)6-7-12(11)15/h6-7,9,14-15H,4-5,8H2,1-3H3

InChI Key

IJFPGBDXKWTYIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)CCCO)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs of 4-(3-Hydroxypropyl)-2-t-butylphenol, highlighting differences in substituents and their implications:

Compound Name Substituents at 2-position Substituents at 4-position Key Properties/Applications Source/Reference
4-(3-Hydroxypropyl)-2-t-butylphenol t-butyl 3-hydroxypropyl High steric hindrance; potential lignin derivative Hypothetical (based on analogs)
4-(3-Hydroxypropyl)-2-methoxyphenol Methoxy (-OCH₃) 3-hydroxypropyl Anti-inflammatory activity (e.g., inhibition of iNOS in RAW264.7 cells) Isolated from Perilla frutescens
4-(3-Hydroxypropyl)phenol H 3-hydroxypropyl Lignin model compound; undergoes selective methylation/etherification with DMC Synthesized for lignin studies
4-Bromo-2-(3-hydroxypropyl)phenol Bromo (-Br) 3-hydroxypropyl Halogenated analog; potential intermediate in medicinal chemistry Commercial catalog
4-(3-(tert-Butoxy)-2-hydroxypropyl)-2-methoxyphenol Methoxy + tert-butoxy chain 2-hydroxypropyl with tert-butoxy Semisynthetic insecticidal agent; encapsulated in lipid nanosystems Derived from eugenol epoxide
1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol Methoxy + glycosidic linkage 3-hydroxypropyl + glycosylation Lignan with antioxidant properties; isolated from Cerasus tomentosa Natural product

Reactivity and Catalytic Behavior

  • Methylation/Transesterification: The aliphatic hydroxyl group in 4-(3-hydroxypropyl)phenol derivatives undergoes selective transesterification with dimethyl carbonate (DMC) under basic catalysts (e.g., K₂CO₃) at 90°C, yielding carbonates. In contrast, phenolic hydroxyl groups require amphoteric catalysts (e.g., NaY faujasite) at higher temperatures (165–180°C) for etherification . The tert-butyl group in 4-(3-Hydroxypropyl)-2-t-butylphenol likely reduces reactivity at the ortho position due to steric effects, directing modifications to the para hydroxypropyl chain.
  • Steric Effects :
    Bulky substituents like t-butyl hinder electrophilic aromatic substitution reactions. For example, methoxy or hydroxypropyl groups in analogs (e.g., compound 2 from Perilla frutescens) facilitate interactions with biological targets, whereas t-butyl groups may enhance lipid solubility or alter binding kinetics .

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